2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile
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Overview
Description
“2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile” is a chemical compound with the CAS number 80357-08-0 . It has a molecular formula of C9H6N2O2S2 and a molecular weight of 238.3 g/mol.
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 g/mol . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Structural Analysis and Synthesis
- The study by Ö. Ergin et al. (1994) illustrates the structural analysis of similar compounds to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, offering insights into their synthesis and bonding characteristics (Ö. Ergin et al., 1994).
Antioxidant and Anti-Inflammatory Properties
- Research conducted by Nourah Al-Fayez et al. (2022) on derivatives of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile revealed significant antioxidant and anti-inflammatory activities, emphasizing their potential in medical research (Nourah Al-Fayez et al., 2022).
Anticancer Potential
- The work of Derya Osmaniye et al. (2018) on benzothiazole acylhydrazones, which are structurally related to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, highlighted their use in synthesizing potential anticancer agents (Derya Osmaniye et al., 2018).
Antifungal Applications
- S. H. Shelke et al. (2014) investigated the antifungal activity of compounds related to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, indicating their usefulness in developing antifungal agents (S. H. Shelke et al., 2014).
Electrochemical Properties
- The electrochemical study by B. Dakova et al. (1992) on dibenzo(c,e)-1,2-dithiin in acetonitrile provides insights that could be relevant for understanding the electrochemical behavior of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile (B. Dakova et al., 1992).
Synthesis and Chemical Reactions
- The synthesis and chemical reactions of similar compounds were explored by R. K. Bansal et al. (1992), providing a basis for the synthesis of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile and its derivatives (R. K. Bansal et al., 1992).
Safety And Hazards
The compound should be stored sealed in dry conditions at 2-8°C . The safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASPMMPFSXRFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513981 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile | |
CAS RN |
80357-08-0 |
Source
|
Record name | [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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